4-[(4-Methoxyphenyl)methoxy]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)10-16-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFKQJFEYUOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
The specific properties of 4-[(4-Methoxyphenyl)methoxy]piperidine are crucial for its handling and application in chemical synthesis. While detailed experimental data for this specific compound is not widely published, data for its hydrochloride salt and closely related structures provide valuable insights.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value (for this compound) | Value (for this compound hydrochloride) |
| Molecular Formula | C13H19NO2 | C13H20ClNO2 |
| Molecular Weight | 221.29 g/mol | 257.76 g/mol |
| Appearance | Not specified | Off-white to light yellow solid |
| Solubility | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. While a full experimental spectrum for 4-[(4-Methoxyphenyl)methoxy]piperidine is not available in the searched results, typical chemical shifts for related structures can be inferred.
Table 2: Predicted for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals expected for the piperidine (B6355638) ring protons, the methoxy (B1213986) group protons, the benzylic protons, and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Carbon signals corresponding to the piperidine ring, the methoxy group, the benzylic carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-O (ether), C-N (amine), C-H (aliphatic and aromatic), and N-H (secondary amine) bonds are expected. |
Synthesis and Manufacturing
The synthesis of 4-[(4-Methoxyphenyl)methoxy]piperidine can be approached through several established methods in organic chemistry, primarily involving the formation of the ether linkage.
A common strategy involves the Williamson ether synthesis. This method would typically start with 4-hydroxypiperidine (B117109), which is deprotonated with a suitable base to form an alkoxide. This alkoxide then reacts with 4-methoxybenzyl chloride in a nucleophilic substitution reaction to yield the desired product. The nitrogen of the piperidine (B6355638) ring would likely need to be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the ether formation to prevent undesired N-alkylation. The protecting group can then be removed in a subsequent step.
Alternative synthetic routes could involve the reductive amination of a suitable ketone precursor or the use of modern coupling reactions. Commercial availability of this compound is typically from chemical suppliers specializing in research chemicals and building blocks.
Mechanism of Action and Biological Targets
Currently, there is no specific information available in the public domain detailing the mechanism of action or identified biological targets for 4-[(4-Methoxyphenyl)methoxy]piperidine itself. Its primary role in published research appears to be that of a chemical intermediate or building block.
Applications in Chemical Research
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points that guide the synthetic strategy. The most logical disconnection is at the ether linkage, which simplifies the target molecule into two key synthons: a 4-hydroxypiperidine (B117109) derivative and a 4-methoxybenzyl halide. This approach is attractive due to the commercial availability and synthetic accessibility of both precursors.
Classical Synthetic Approaches for Piperidine Ring Construction
The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous well-established methods available for its synthesis.
Cyclization Reactions Utilizing Precursors
Intramolecular cyclization is a powerful strategy for the synthesis of the piperidine ring. This approach typically involves the cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center at an appropriate distance to favor the formation of a six-membered ring.
One common method is the intramolecular cyclization of ω-haloamines. In this reaction, a primary or secondary amine attacks an alkyl halide at the end of a five-carbon chain, leading to the formation of the piperidine ring. The efficiency of this reaction can be influenced by the nature of the halogen and the reaction conditions.
Another widely used approach is the reductive amination of dicarbonyl compounds. A 1,5-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a dihydropyridine (B1217469) intermediate, which can then be reduced to the corresponding piperidine. This method offers a versatile entry to a wide range of substituted piperidines. researchgate.net
Intramolecular hydroamination, where an amine adds across a carbon-carbon double or triple bond within the same molecule, also provides a direct route to the piperidine scaffold. These reactions are often catalyzed by transition metals. nih.gov
Mannich Reaction Applications in Piperidine Synthesis
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone or an aldehyde), formaldehyde, and a primary or secondary amine or ammonia. wikipedia.orgmsu.edu This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidones and subsequently piperidines.
In the context of piperidine synthesis, a double Mannich reaction can be employed. For instance, the reaction of a ketone, formaldehyde, and a primary amine can lead to the formation of a 4-piperidone (B1582916) derivative. nih.gov The resulting piperidone can then be reduced to the corresponding 4-hydroxypiperidine, a key intermediate for the synthesis of the target molecule. The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the ketone. wikipedia.org
Table 1: Comparison of Classical Piperidine Ring Construction Methods
| Synthetic Method | Key Precursors | General Reaction Conditions | Advantages | Disadvantages |
| Intramolecular Cyclization of ω-haloamines | Aminoalkyl halides | Basic conditions | Good for simple piperidines | Precursor synthesis can be multi-step |
| Reductive Amination of 1,5-Dicarbonyls | 1,5-Dicarbonyl compounds, Amine/Ammonia, Reducing agent | Acidic or basic conditions, followed by reduction | Versatile for substituted piperidines | Dicarbonyl precursors may not be readily available |
| Mannich Reaction | Ketone/Aldehyde, Formaldehyde, Amine | Acidic or basic catalysis | Convergent, builds complexity quickly | Can lead to mixtures of products |
Strategies for the Introduction of the (4-Methoxyphenyl)methoxy Moiety
Once the 4-hydroxypiperidine scaffold is in hand, the next critical step is the introduction of the (4-methoxyphenyl)methoxy group. This is typically achieved through the formation of an ether linkage.
Etherification Methodologies
The Williamson ether synthesis is a classic and widely used method for forming ether linkages. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the synthesis of this compound, N-protected 4-hydroxypiperidine is treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is then reacted with 4-methoxybenzyl chloride or bromide to yield the desired ether. The use of a protecting group on the piperidine nitrogen is often necessary to prevent side reactions.
Another valuable etherification method is the Mitsunobu reaction. wikipedia.orgmissouri.edu This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions. missouri.edu The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this case, 4-hydroxypiperidine and 4-methoxybenzyl alcohol are reacted in the presence of these reagents to form the target ether. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the symmetrical 4-hydroxypiperidine.
Table 2: Common Etherification Methodologies
| Reaction | Reagents | Key Features |
| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH), Alkyl Halide | Strong base required, SN2 mechanism |
| Mitsunobu Reaction | Alcohol, Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD) | Mild conditions, Inversion of stereochemistry |
Coupling Reactions for Carbon-Oxygen and Carbon-Carbon Bond Formation
While etherification is the most direct route, modern coupling reactions can also be envisioned for the formation of the C-O bond. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. These reactions could potentially couple an N-protected 4-hydroxypiperidine with a suitable 4-methoxybenzyl derivative. However, for this specific target molecule, direct etherification methods are generally more straightforward and efficient.
It is also conceivable to construct the entire (4-methoxyphenyl)methoxy moiety through a sequence of C-C and C-O bond-forming reactions. For instance, a 4-formylpiperidine derivative could undergo a Grignard reaction with a 4-methoxyphenylmagnesium bromide, followed by reduction of the resulting secondary alcohol to a methylene (B1212753) group and subsequent etherification. This multi-step approach is less common for this particular structure due to its complexity compared to direct etherification.
Advanced and Stereoselective Synthetic Techniques
Modern organic synthesis provides a powerful toolkit for the construction of highly functionalized piperidine derivatives. The focus has shifted towards methods that are not only efficient in terms of yield but also offer high degrees of chemo-, regio-, and stereoselectivity. This is particularly crucial for creating analogues of this compound that may possess chiral centers.
The construction of the ether linkage (C-O bond) and the formation of the piperidine ring (C-N bonds) are critical steps in synthesizing the target compound and its analogues. Transition metal catalysis, particularly with palladium, has become an indispensable tool for these transformations due to its versatility and functional group tolerance. lookchem.com
Palladium-catalyzed reactions are powerful for forming C-N and C-O bonds, typically through cross-coupling mechanisms. For instance, the ether linkage in this compound can be formed via a Williamson ether synthesis, but catalytic methods like the Buchwald-Hartwig amination (for C-N) or related C-O coupling reactions offer milder conditions and broader substrate scope, which is especially useful for complex analogues.
Palladium(II) catalysts, such as PdCl2(CH3CN)2, have been effectively used in the synthesis of substituted piperidines. ajchem-a.com These catalysts can facilitate intramolecular cyclizations of amino-alkenes or -alkynes, a common strategy for building the piperidine ring. lookchem.comajchem-a.com For example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols, demonstrating the catalyst's role in constructing the core heterocyclic structure with stereocontrol. ajchem-a.com
Furthermore, palladium catalysis is instrumental in the hydrogenation of pyridine (B92270) precursors to yield the saturated piperidine ring. nih.gov This approach is highly valuable for accessing a wide range of substituted piperidines. The choice of catalyst and ligands is critical for achieving high yields and, in the case of substituted pyridines, for controlling the stereoselectivity of the reduction. nih.gov
Below is a table summarizing representative catalytic systems used in the synthesis of piperidine derivatives.
| Reaction Type | Catalyst System | Key Transformation | Typical Substrates | Reference |
|---|---|---|---|---|
| Heterocyclization | Cationic Palladium(II) Complexes | Reductive coupling of N-tethered alkynones | Amino-alkynones | lookchem.com |
| 1,3-Chirality Transfer | PdCl2(CH3CN)2 | Cyclization of allylic alcohols | Chiral allylic alcohols | ajchem-a.com |
| Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of pyridine ring | Substituted pyridines | nih.gov |
| Cascade Reaction | Palladium(II) catalyst | Stereoselective cascade including pyridine hydrogenation | Substituted pyridines | nih.gov |
While this compound itself is achiral, many of its structurally related analogues are chiral and require stereoselective synthesis for pharmacological applications. The development of enantioselective and diastereoselective routes to substituted piperidines is therefore a significant area of research.
One major strategy involves the asymmetric hydrogenation of substituted pyridine precursors. Using chiral catalysts, typically based on rhodium or ruthenium, it is possible to reduce the aromatic ring to a piperidine with high enantioselectivity. nih.gov Another approach is the desymmetrization of prochiral starting materials. For instance, a meso-compound can be selectively modified to produce a chiral piperidine derivative. nih.gov
Diastereoselective methods are often employed in cyclization reactions to control the relative stereochemistry of multiple substituents on the piperidine ring. For example, copper(I)-catalyzed reductive aldol (B89426) cyclizations have been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov These hydroxy-piperidones can serve as key intermediates for further elaboration into complex piperidine analogues.
The table below highlights several stereoselective strategies applicable to the synthesis of chiral piperidine analogues.
| Synthetic Strategy | Catalyst/Reagent | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru(II) or Rh(I) complexes | Enantioselective reduction of pyridines or enamines | Enantioenriched piperidines | nih.gov |
| Reductive Aldol Cyclization | Copper(I) catalyst | Diastereoselective formation of 4-hydroxy-piperidones | Diastereomerically enriched piperidones | nih.gov |
| Nitro-Mannich/Reduction Cyclization | Organocatalyst | Asymmetric construction of the piperidine ring | Enantioenriched substituted piperidines | nih.gov |
| Desymmetrization | Enzymatic or chiral catalyst | Selective reaction on a prochiral precursor | Chiral piperidine derivatives | nih.gov |
Considerations for Gram-Scale and Kilogram-Scale Production
Transitioning the synthesis of a compound like this compound from laboratory-scale (milligram to gram) to large-scale production (gram to kilogram) introduces a new set of challenges that must be addressed to ensure the process is robust, safe, cost-effective, and reproducible. researchgate.net
Key considerations for scale-up include:
Reagent Selection and Cost: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or hazardous for large-scale production. For instance, while potent but costly palladium catalysts with complex ligands might be used in discovery chemistry, process development often focuses on simpler, cheaper, and more robust catalytic systems or explores non-metal alternatives. nih.govnews-medical.net
Process Safety and Thermal Management: Exothermic reactions that are easily controlled in a laboratory flask can pose significant safety risks on a larger scale. Proper engineering controls, heat transfer management, and careful consideration of reaction kinetics are essential to prevent thermal runaway.
Solvent and Reagent Stoichiometry: The volume of solvents used becomes a major factor in cost, environmental impact, and plant throughput. Processes are optimized to minimize solvent use and run at higher concentrations. Similarly, the stoichiometry of reagents is carefully controlled to maximize yield and minimize waste.
Purification Methods: Purification by column chromatography, common in research labs, is often impractical and expensive at the kilogram scale. Process chemists aim to develop syntheses that yield products of high purity directly from the reaction or can be purified by crystallization, which is a more scalable and economical method. researchgate.net
Regulatory Compliance: For pharmaceutical intermediates, the manufacturing process must adhere to Good Manufacturing Practices (GMP). This involves rigorous documentation, quality control, and validation of the synthetic route to ensure consistent product quality. An optimized synthesis for a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the steps taken to refine a process for efficiency and yield. researchgate.net
An example of addressing scale-up challenges was reported in the synthesis of 2,6-trans-piperidines, where cesium carbonate gave excellent yields but was difficult to use at scale due to poor solubility; an alternative base, TBAF, was successfully implemented for large-scale production. nih.gov
Reactions Involving the Piperidine Nitrogen Atom
The nitrogen atom within the piperidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. This inherent reactivity is the basis for a variety of functionalization reactions.
The nucleophilic character of the piperidine nitrogen facilitates its reaction with electrophiles such as alkyl halides and acylating agents.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The piperidine nitrogen readily attacks alkyl halides, with reactivity influenced by the nature of the alkyl group and the reaction conditions. For instance, the N-alkylation of piperidines with various substituted benzyl (B1604629) chlorides is a common transformation. While many benzyl chlorides react efficiently, the electronic properties of substituents can play a significant role. The use of 4-methoxybenzyl chloride, a highly reactive SN1 electrophile, requires careful selection of reaction conditions to avoid side reactions, such as solvolysis with alcohol-based solvents. chemicalforums.com A switch to a less nucleophilic solvent like dichloromethane (B109758) (DCM) can be advantageous. chemicalforums.com An alternative and highly effective method for N-alkylation is reductive amination, which involves reacting the piperidine with an aldehyde, such as p-methoxybenzaldehyde, in the presence of a reducing agent. chemicalforums.com
| Alkylating Agent | Base/Solvent | Conditions | Outcome | Reference |
| Benzyl chloride | K₂CO₃ / EtOH | Microwave, 80°C, 40 min | Successful substitution | chemicalforums.com |
| 4-Bromobenzyl chloride | K₂CO₃ / EtOH | Microwave, 80°C, 40 min | Successful substitution | chemicalforums.com |
| 4-Trifluoromethylbenzyl chloride | K₂CO₃ / EtOH | Microwave, 80°C, 40 min | Successful substitution | chemicalforums.com |
| 4-Methoxybenzyl chloride | K₂CO₃ / EtOH | Microwave, 80°C, 40 min | No desired product | chemicalforums.com |
N-Acylation: The piperidine nitrogen can also be acylated using reagents like acid chlorides or anhydrides to form amides. For example, the synthesis of 4-aryl-4-acyl piperidines can be achieved through reactions with various anhydrides, demonstrating the general applicability of N-acylation to the piperidine core. google.com This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
While the piperidine ring is generally stable, it can undergo structural reorganization under specific conditions. These transformations, though not extensively documented for this compound itself, are known for the piperidine scaffold.
Ring-Expansion: Piperidine derivatives can be converted into seven-membered azepane rings. One strategy involves the reaction of N-substituted piperidines to form an intermediate that rearranges, expanding the ring. For instance, diastereomerically pure azepane derivatives have been prepared in excellent yield from piperidines, with the reaction proceeding with high stereoselectivity and regioselectivity. rsc.org
Ring-Opening: The C-N bonds of the piperidine ring can be cleaved under certain conditions. In derivatives of 1-(4-(2-methoxyphenyl)piperazin-1-yl)alkyls, the phthaloylimido group can be opened by reaction with an amine like isopropylamine, leading to a linear amide product. nih.gov More drastic ring contractions of N-acylated piperidines to form pyrrolidines have also been achieved through visible light-mediated processes, proceeding through a Norrish type II reaction. nih.gov These studies highlight the potential for manipulating the piperidine core structure. researchgate.netunipa.itresearchgate.net
Transformations of the (4-Methoxyphenyl)methoxy Group
The (4-Methoxyphenyl)methoxy group, commonly known as the p-methoxybenzyl (PMB) group, is a widely used protecting group for alcohols due to its distinct reactivity profile. It offers stability under many conditions but can be selectively transformed or cleaved when desired.
The terminal methoxy (B1213986) group on the aromatic ring can be specifically targeted for cleavage, converting the PMB ether into a p-hydroxybenzyl ether. This demethylation is typically achieved using strong Lewis acids. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. google.com Similarly, aluminum chloride (AlCl₃) can be used, often in the presence of a scavenger like ethyl mercaptan (EtSH), to achieve regioselective demethylation at the para-position of di- or trimethoxy-substituted aromatic compounds. google.com
The aromatic ring of the PMB group is highly susceptible to electrophilic attack due to the activating, electron-donating nature of the methoxy substituent.
Electrophilic Aromatic Substitution: The methoxy group is a strong ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orgquora.com Since the para position is already substituted by the benzylic ether linkage, electrophilic attack on the aromatic ring of this compound would be directed to the two equivalent ortho positions (C-3 and C-5). Anisole (B1667542) (methoxybenzene) undergoes reactions like nitration and halogenation much more readily than benzene (B151609) itself. doubtnut.comlibretexts.orgquora.com For example, nitration with a mixture of nitric and sulfuric acid yields a mixture of ortho- and para-nitroanisole, with the isomer ratio being sensitive to acid concentration. doubtnut.comrsc.org
Nucleophilic Aromatic Substitution (NAS): In contrast to electrophilic substitution, nucleophilic aromatic substitution on the electron-rich anisole ring is generally unfavorable. wikipedia.orgmasterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. youtube.comnih.gov Without such activating groups, the aromatic ring of the PMB ether is not expected to undergo nucleophilic substitution under standard conditions.
The C-O bond between the benzylic carbon and the piperidine oxygen is the most reactive site of the PMB group and can be cleaved by several mechanisms. This deprotection strategy is a cornerstone of its use in multistep synthesis. koreascience.kr
Oxidative Cleavage: The PMB group is readily cleaved under oxidative conditions due to the electron-rich nature of the p-methoxy-substituted benzene ring, which has a lower oxidation potential than an unsubstituted benzyl group. acs.org The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism involves the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-acceptor DDQ, followed by hydrogen abstraction or single-electron transfer, which ultimately leads to the collapse of the intermediate and release of the free alcohol and p-methoxybenzaldehyde. chem-station.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant. acs.org More recent, "greener" methods utilize metal-free photoredox catalysis with air as the terminal oxidant. acs.orgnih.govorganic-chemistry.org
Acid-Catalyzed Cleavage: While stable to many mild acidic conditions, the PMB ether linkage can be cleaved by strong acids. Reagents such as trifluoroacetic acid (TFA) or triflic acid (TfOH) are effective. ucla.edu The mechanism proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and the resonance-stabilized p-methoxybenzyl carbocation. This highly stable carbocation is typically trapped by a nucleophilic scavenger, such as 1,3-dimethoxybenzene (B93181) or anisole, to prevent it from reacting with other functionalities in the molecule. ucla.edukiesslinglab.comnih.gov
Other Cleavage Methods: A variety of other reagents can effect the cleavage of PMB ethers under specific conditions. For example, treatment with carbon tetrabromide (CBr₄) in refluxing methanol (B129727) provides a mild and selective method for deprotection under neutral conditions. oup.comresearchgate.net Nucleophilic deprotection has also been achieved using a heterogeneous oxovanadium catalyst in the presence of a thiol nucleophile. nih.gov
| Reagent(s) | Conditions | Mechanism Type | Key Features | Reference(s) |
| DDQ | CH₂Cl₂ / H₂O, rt | Oxidative | High selectivity, mild conditions | acs.orgchem-station.com |
| CAN | CH₃CN / H₂O | Oxidative | Common, but can be harsh | acs.org |
| TfOH / 1,3-dimethoxybenzene | CH₂Cl₂, rt | Acid-Catalyzed | Fast, efficient, uses a carbocation scavenger | ucla.edu |
| CBr₄ / MeOH | Reflux | Other | Neutral conditions, simple procedure | oup.comresearchgate.net |
| Metal-free photoredox catalyst / Air | Visible light | Oxidative | "Green" method, tolerates various functional groups | acs.orgnih.gov |
| V-MPS4 catalyst / Thiol | Batch or Flow | Nucleophilic | Heterogeneous, reusable catalyst | nih.gov |
Oxidation and Reduction Pathways of the Compound
The oxidation and reduction pathways available to this compound are diverse, targeting either the piperidine nitrogen and adjacent carbons or the benzylic position of the PMB group.
Oxidation Pathways:
The oxidation of this compound can proceed at either the piperidine ring or the PMB ether, depending on the oxidant and reaction conditions.
Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation. Biological N-oxidation of piperidine has been shown to yield metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov In a laboratory setting, chemical oxidation can lead to a variety of products. Photocatalytic oxidation of N-substituted piperidines can result in α-hydroxylation, forming hemiaminals. chemrxiv.org More aggressive oxidation, for instance with hypervalent iodine reagents, can lead to the formation of N-acyliminium ions from N-protected piperidines. nih.gov In some cases, oxidation can even induce ring-opening of the piperidine structure. chemrxiv.org
Oxidative Cleavage of the p-Methoxybenzyl Ether: The PMB group is a well-known protecting group for alcohols that is particularly sensitive to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly employed for this transformation. nih.govrsc.org The electron-donating p-methoxy group facilitates this process, making the PMB ether more labile to oxidation than an unsubstituted benzyl ether. nih.govrsc.org This reaction typically yields the corresponding alcohol (in this case, 4-hydroxypiperidine) and p-methoxybenzaldehyde.
The selectivity of oxidation between the piperidine ring and the PMB ether is a critical consideration. The use of specific oxidants can favor one pathway over the other. For example, DDQ is well-documented for its effectiveness in cleaving PMB ethers. nih.govrsc.org
| Oxidation Reaction | Reagent(s) | Potential Product(s) from this compound |
| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |
| α-Hydroxylation | Photocatalyst, O₂ | 2-Hydroxy-4-[(4-Methoxyphenyl)methoxy]piperidine |
| PMB Ether Cleavage | DDQ, CAN | 4-Hydroxypiperidine, p-Methoxybenzaldehyde |
Interactive Data Table: Oxidation Reactions (This is a simplified representation. Actual products may vary based on specific conditions.)
Reduction Pathways:
The primary reduction pathway for this compound involves the hydrogenolysis of the PMB ether.
Catalytic Hydrogenolysis: This method is widely used for the cleavage of benzyl and related ethers. acsgcipr.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenolysis reagent like ammonium formate. acsgcipr.orgscispace.com This process would cleave the C-O bond of the ether, yielding 4-hydroxypiperidine and p-methoxytoluene. This method is generally selective for the benzylic ether and would likely leave the piperidine ring intact, although catalyst poisoning by the nitrogen lone pair can sometimes be a concern. acsgcipr.org
| Reduction Reaction | Reagent(s) | Potential Product(s) from this compound |
| Catalytic Hydrogenolysis | Pd/C, H₂ | 4-Hydroxypiperidine, p-Methoxytoluene |
| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate | 4-Hydroxypiperidine, p-Methoxytoluene |
Interactive Data Table: Reduction Reactions (This is a simplified representation. Actual products may vary based on specific conditions.)
Mechanistic Investigations of Key Chemical Transformations
The mechanisms underlying the reactions of this compound are rooted in the established reactivity of its constituent functional groups.
Mechanism of Oxidative PMB Ether Cleavage:
The oxidative cleavage of the PMB ether, particularly with DDQ, is a well-studied process. The generally accepted mechanism involves a single electron transfer (SET) from the electron-rich p-methoxyphenyl ring to DDQ. nih.govrsc.org
Formation of a Charge-Transfer Complex: The electron-rich PMB group and the electron-deficient DDQ form a charge-transfer complex.
Single Electron Transfer (SET): An electron is transferred from the PMB ether to DDQ, generating a radical cation on the PMB group and the DDQ radical anion.
Formation of a Benzylic Cation: The radical cation is unstable and collapses to form a stable benzylic oxonium ion, which is in equilibrium with a benzylic cation. The p-methoxy group plays a crucial role in stabilizing this cationic intermediate.
Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the benzylic cation.
Hemiacetal Formation and Collapse: This attack forms a hemiacetal intermediate, which is unstable and collapses to yield 4-hydroxypiperidine and p-methoxybenzaldehyde.
Mechanism of Piperidine Ring Oxidation:
The oxidation of the piperidine ring can proceed through several mechanistic pathways. For N-protected piperidines, oxidation with reagents like hypervalent iodine compounds can lead to the formation of an N-acyliminium ion. nih.gov This process is thought to involve the initial formation of an α-functionalized intermediate which then eliminates to form the iminium ion. nih.gov Photocatalytic oxidation, on the other hand, can generate an iminium ion as a key intermediate, which can then be trapped by a nucleophile (like water for hydroxylation) or undergo elimination depending on the reaction conditions and the base used. chemrxiv.org
Mechanism of Catalytic Hydrogenolysis:
The catalytic hydrogenolysis of the PMB ether involves a series of steps on the surface of a metal catalyst, typically palladium. acsgcipr.org
Adsorption: Both the PMB ether and the hydrogen source (e.g., H₂) are adsorbed onto the surface of the catalyst.
Oxidative Addition: The catalyst facilitates the cleavage of the benzylic C-O bond through a process that can be viewed as an oxidative addition.
Hydrogenation: The resulting fragments are then hydrogenated on the catalyst surface.
Desorption: The final products, 4-hydroxypiperidine and p-methoxytoluene, are desorbed from the catalyst surface, regenerating the active catalyst.
Catalytic transfer hydrogenolysis follows a similar principle, but the hydrogen is delivered from a donor molecule like ammonium formate. scispace.com
Structural Modifications of the Piperidine Ring System
The piperidine ring is a common motif in pharmacologically active compounds, and its modification can significantly influence a molecule's interaction with biological targets. For analogues of this compound, structural changes to this heterocyclic system have been explored to alter the spatial arrangement of substituents and introduce new chemical features.
One key modification involves altering the point of attachment of the (4-methoxyphenyl)methoxy group. In a series of dopamine (B1211576) D4 receptor antagonists, moving the benzyloxy substituent from the 4-position to the 3-position of the piperidine ring was investigated. This positional shift alters the geometry of the molecule, which can affect its fit within a receptor's binding pocket. For instance, in one series, an analogue with a 4-oxy-piperidine scaffold demonstrated a tenfold improvement in activity over its 3-oxy-piperidine counterpart, highlighting the critical role of substituent placement on the piperidine ring. nih.gov
Another strategy involves modifications at the ring's nitrogen atom (N-1 position). The nitrogen is typically a site for introducing substituents that can modulate a compound's properties. In various related series, the N-benzyl group is a common substituent, and modifications to its aromatic ring with groups like 3-fluorobenzyl or 4-fluoro-3-methylbenzyl have been shown to be critical for activity. nih.gov
Furthermore, the piperidine ring itself can be replaced with other cyclic or acyclic structures to probe the necessity of this specific ring system for biological activity. Replacing the piperidine with a morpholine (B109124) ring or an acyclic amine analogue has been shown to lead to a loss of activity in some contexts, suggesting that the structural rigidity and basicity of the piperidine ring are essential for the desired pharmacological effect. dndi.org Introducing a ketone at the 4-position to create a 4-oxopiperidine derivative is another modification that has been used to eliminate the stereocenter at that position, simplifying synthesis and structure-activity relationship (SAR) analysis. nih.gov
| Modification Type | Example of Structural Change | Observed Impact/Rationale | Reference |
|---|---|---|---|
| Positional Isomerism | Shift substituent from 4-position to 3-position | Alters molecular geometry; can significantly impact binding affinity (e.g., 10-fold activity change). | nih.gov |
| Ring Oxidation | Conversion to a 4-oxopiperidine | Eliminates a stereocenter, simplifying synthesis and SAR studies. | nih.gov |
| N-Substitution | Introduction of various substituted benzyl groups | Modulates target affinity and selectivity. | nih.gov |
| Ring Replacement | Replacement of piperidine with morpholine or acyclic amines | Can lead to loss of activity, indicating the importance of the piperidine core. | dndi.org |
Variations in the (4-Methoxyphenyl)methoxy Substituent
The (4-methoxyphenyl)methoxy group is a critical component, contributing to the electronic and steric profile of the molecule. Modifications to this substituent are a key strategy for exploring structure-activity relationships.
The position of the methoxy group on the phenyl ring significantly influences the electronic properties of the aromatic system and, consequently, its interactions with biological targets. The methoxy group exerts a dual electronic effect: a powerful, electron-donating mesomeric (+M) effect and a moderately electron-withdrawing inductive (-I) effect.
Para-position (as in the parent compound): The +M effect dominates, increasing electron density in the ring and at the ether oxygen. This makes it a strong ortho-, para- director in electrophilic aromatic substitution. masterorganicchemistry.com
Meta-position: The +M effect does not extend to the meta position. Therefore, the electron-withdrawing -I effect becomes dominant, reducing the electron-donating character of the ring compared to the para-substituted isomer.
Ortho-position: Both +M and -I effects are operative. However, steric hindrance from the adjacent methoxy group can influence the conformation of the benzyloxy moiety and its ability to interact with a binding site.
While direct comparative studies on ortho-, meta-, and para-methoxy isomers of 4-[(methoxyphenyl)methoxy]piperidine are not extensively documented, the principles of physical organic chemistry suggest that these positional changes would lead to distinct pharmacological profiles. The variation in electron density on the ether oxygen and the phenyl ring would alter hydrogen bond acceptor strength and potential π-stacking interactions.
Replacing the 4-methoxyphenyl (B3050149) ring with other aromatic or heteroaromatic systems is a common method to probe the SAR and improve properties. Heteroaromatic rings can introduce hydrogen bond donors or acceptors and modulate the electronic character of the molecule. For example, in a series of related 4-benzyloxypiperidine derivatives, replacing the phenyl ring with heteroaromatic systems like 2-imidazo[1,2-a]pyridine or 6-chloro-2-indole resulted in compounds with high affinity for the dopamine D4 receptor. nih.gov The data showed a clear preference for certain heteroaromatic systems over others, indicating specific electronic and steric requirements for binding. nih.gov
Another advanced strategy involves the use of phenyl ring bioisosteres—non-aromatic scaffolds that mimic the spatial arrangement of a para-substituted phenyl ring. nih.gov Saturated, rigid structures like bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane have been successfully used to replace phenyl rings in drug candidates. enamine.netdomainex.co.uk These bioisosteres can improve physicochemical properties such as solubility and metabolic stability by reducing lipophilicity and eliminating potential sites of aromatic oxidation, while maintaining the crucial vector for interaction with the biological target. nih.gov
| Aromatic/Heteroaromatic Substituent | Example Compound (N-substituent Constant) | Activity (Ki in nM) for Dopamine D4 Receptor | Reference |
|---|---|---|---|
| 3-Fluoro-4-methoxybenzyl | Compound 8a | 156 | nih.gov |
| 2-Imidazo[1,2-a]pyridine | Compound 8h | 1939 | nih.gov |
| 6-Chloro-2-indole | Compound 8s | 319 | nih.gov |
The methylene (-CH2-) group forms the ether linkage between the piperidin-4-ol oxygen and the aromatic ring. Its role as a flexible spacer can be altered through substitution or replacement. Adding a methyl group to this bridge to form a 4-(1-phenylethoxy)piperidine (B13524993) structure introduces a chiral center and steric bulk. bldpharm.com This modification can restrict the conformational flexibility of the side chain, potentially locking it into a more—or less—favorable orientation for receptor binding.
Alternatively, the ether linkage (-O-CH2-) can be conceptually replaced with other functional groups. For example, an ester linkage (-O-CO-) would yield a 4-(benzoyloxy)piperidine derivative. This change would significantly alter the chemical properties of the molecule. The ester carbonyl is a hydrogen bond acceptor, but esters are also susceptible to hydrolysis by esterase enzymes in the body, which could affect the compound's metabolic stability.
Structure-Reactivity Relationships within Analogous Series
The structure-reactivity relationship (SRR) describes how a molecule's structure correlates with its chemical reactivity or biological activity. For analogues of this compound, several key relationships can be inferred from the structural modifications discussed.
The position of the methoxy group is a prime example of electronic effects driving activity. A para-methoxy group donates electron density into the ring via resonance, which can enhance π-stacking interactions or influence the basicity of the ether oxygen. A meta-methoxy group, lacking this resonance effect, presents a different electronic profile that may be less favorable for certain receptor interactions.
The replacement of the phenyl ring with heteroaromatic systems reveals the importance of specific electronic features. In studies on related scaffolds, electron-deficient pyridines were found to be active, whereas electron-rich pyridines were not. nih.gov This suggests that the aromatic ring may be involved in interactions where a lower electron density is favorable. The introduction of features like the indole (B1671886) N-H, a hydrogen bond donor, can also introduce new, favorable interactions within the binding site.
Modifications to the piperidine ring demonstrate clear steric and conformational requirements for activity. The observation that a 4-oxy-piperidine can be significantly more potent than a 3-oxy-piperidine analogue indicates a strict spatial requirement for the benzyloxy substituent. nih.gov Furthermore, the general loss of activity when the piperidine is replaced by more flexible acyclic or conformationally different cyclic (e.g., morpholine) systems underscores the role of the piperidine ring as a rigid scaffold that correctly orients the key interacting groups. dndi.org
Finally, changes to the methylene bridge impact both steric and metabolic properties. Introducing a methyl group on the bridge adds steric hindrance that can either enhance binding by promoting a specific conformation or decrease it by clashing with the receptor surface. Replacing the ether with an ester linkage introduces a point of metabolic vulnerability, potentially converting a stable drug candidate into a pro-drug or a rapidly cleared compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the p-methoxyphenyl group, and the benzylic methylene bridge. The aromatic protons of the 4-methoxyphenyl group typically appear as two doublets in the range of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene ring. The singlet for the methoxy (-OCH₃) protons would be expected around δ 3.8 ppm. The benzylic methylene protons (-O-CH₂-Ar) should appear as a singlet near δ 4.5 ppm. Protons on the piperidine ring would produce more complex multiplets in the aliphatic region (δ 1.5-3.5 ppm), with protons adjacent to the nitrogen atom appearing further downfield.
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atoms of the p-methoxyphenyl group are expected in the aromatic region (δ 114-160 ppm), with the carbon bearing the methoxy group being the most deshielded. The methoxy carbon itself should appear around δ 55 ppm. The benzylic methylene carbon is anticipated around δ 70 ppm, while the piperidine carbons would be found in the δ 30-75 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperidine C4-H | 3.5 - 3.7 | 73 - 76 |
| Piperidine C2/C6-H (axial/equatorial) | 2.6 - 3.2 | 43 - 46 |
| Piperidine C3/C5-H (axial/equatorial) | 1.5 - 2.0 | 30 - 33 |
| Methoxybenzyl CH₂ | ~4.5 | 69 - 72 |
| Methoxy OCH₃ | ~3.8 | 55.0 - 55.5 |
| Aromatic C2'/C6'-H | ~7.2 - 7.3 | 129 - 130 |
| Aromatic C3'/C5'-H | ~6.8 - 6.9 | 113 - 115 |
| Aromatic C1' (quaternary) | - | 130 - 132 |
Note: Predicted values are based on spectral data of piperidine, 4-hydroxypiperidine, and various p-methoxybenzyl compounds.
To confirm the assignments made from one-dimensional spectra and to establish the precise connectivity of atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be critical for tracing the spin systems within the piperidine ring, showing correlations between the protons at C2/C6, C3/C5, and C4.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal of the piperidine ring and the methylene bridge to its corresponding carbon atom, confirming the assignments listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for establishing connectivity between different fragments of the molecule. Key HMBC correlations would include the one between the benzylic methylene protons (-CH₂-) and the piperidine C4 carbon, as well as the C1' and C2'/C6' carbons of the aromatic ring. Another crucial correlation would be observed between the methoxy protons (-OCH₃) and the aromatic C4' carbon. These correlations are vital for confirming the ether linkage between the piperidine and methoxyphenyl moieties.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₃H₁₉NO₂), the nominal molecular weight is 221 amu.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 221 or 222, respectively. The most characteristic fragmentation pathway for this molecule involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure. This heterolytic cleavage is expected to generate a highly stable, resonance-delocalized p-methoxybenzyl cation (tropylium-type ion) at m/z 121 . This fragment is often the base peak in the mass spectra of p-methoxybenzyl ethers.
The other part of the molecule would form a piperidin-4-oxy radical, which could undergo further fragmentation. The loss of the entire p-methoxybenzyloxy group would result in a fragment corresponding to the piperidine ring structure. Analysis of related fentanyl compounds containing a piperidine ring shows characteristic fragmentation of the ring itself. wvu.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 222 | [C₁₃H₁₉NO₂ + H]⁺ | Protonated molecular ion ([M+H]⁺) |
| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular ion ([M]⁺) |
| 121 | [C₈H₉O]⁺ | p-Methoxybenzyl cation (likely base peak) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra of this compound would be characterized by absorptions corresponding to the piperidine and substituted benzene ring systems.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups will appear in the 2800-3000 cm⁻¹ region.
N-H Stretching: A moderate, broad absorption in the 3200-3400 cm⁻¹ region would indicate the N-H stretch of the secondary amine in the piperidine ring.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1610 cm⁻¹ region.
C-O-C Stretching: The most diagnostic feature for the ether linkage would be strong C-O-C stretching bands. An asymmetric aryl-alkyl ether stretch is expected around 1240-1260 cm⁻¹ (often very strong), and a symmetric stretch would appear near 1030-1050 cm⁻¹. derpharmachemica.com
C-N Stretching: The aliphatic C-N stretching of the piperidine ring would be found in the 1100-1200 cm⁻¹ range.
A detailed analysis of 4-hydroxypiperidine provides a reference for the vibrational modes of the piperidine core. nih.gov
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Piperidine) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | 1610, 1585, 1515, 1460 | Strong to Medium |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1240 - 1260 | Strong |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1030 - 1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
To perform X-ray diffraction analysis, single crystals of high quality are required. For a compound like this compound, suitable crystals could be grown using techniques such as slow evaporation of a saturated solution. Common solvents for this purpose include methanol, ethanol, or acetonitrile (B52724). researchgate.net The process involves dissolving the purified compound in a minimal amount of a suitable solvent, followed by slow evaporation over several days to weeks at a constant temperature, allowing for the gradual formation of well-ordered crystals.
Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for transparency, well-defined faces, and the absence of cracks or defects. A preliminary diffraction test on an X-ray diffractometer is then performed to evaluate the diffraction power and the sharpness of the diffraction spots, which are indicators of good internal crystal order. High-quality crystals will produce a clear and well-resolved diffraction pattern, suitable for complete structural determination. mdpi.com
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
For instance, in the crystal structures of derivatives of 4-amino-N-benzylpiperidine, the bond lengths and angles within the piperidine ring are found to be in normal ranges. researchgate.net These studies, along with a wealth of data on other 4-substituted piperidines, provide a strong basis for modeling the structure of the target compound.
The key structural parameters for the piperidine ring and the (4-methoxyphenyl)methoxy substituent are presented in the table below. These values are based on typical bond lengths and angles for similar chemical environments.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-N (piperidine) | ~1.47 | |
| C-C (piperidine) | ~1.53 | |
| C-O (ether) | ~1.42 | |
| C-C (benzyl) | ~1.51 | |
| C=C (aromatic) | ~1.39 | |
| C-O (methoxy) | ~1.37 | |
| Bond Angles (°) | ||
| C-N-C (piperidine) | ~111 | |
| C-C-C (piperidine) | ~110 | |
| C-O-C (ether) | ~112 | |
| C-C-O (ether link) | ~109 | |
| Torsion Angles (°) | ||
| C-C-C-C (piperidine ring) | ~±55 | |
| C-O-C-C (ether linkage) | ~180 (anti-periplanar) |
The torsion angles within the piperidine ring are particularly indicative of its conformation, which is discussed in the following section. The torsion angle of the ether linkage influences the orientation of the bulky (4-methoxyphenyl)methyl group relative to the piperidine ring.
Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
The six-membered piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric and torsional strain. This has been consistently observed in numerous structural studies of piperidine and its derivatives. In the case of 4-substituted piperidines, the substituent at the C4 position can occupy either an axial or an equatorial position.
For this compound, the bulky (4-methoxyphenyl)methoxy group is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. This equatorial preference is a general principle for large substituents on a cyclohexane or piperidine ring.
The chair conformation of the piperidine ring is characterized by specific torsion angles. The endocyclic torsion angles typically alternate in sign and have magnitudes of around 55-60°. This puckering of the ring ensures that the substituents on adjacent carbon atoms are staggered, reducing torsional strain. The nitrogen atom in the ring can also participate in this puckering, with its lone pair and N-H bond having distinct axial or equatorial orientations. In the case of an unsubstituted nitrogen, there is a rapid inversion of the nitrogen atom, leading to an equilibrium between the two chair conformers.
Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding and potentially π-π stacking. The piperidine nitrogen atom, with its N-H group, is a hydrogen bond donor, and can form hydrogen bonds with acceptor atoms in neighboring molecules. The oxygen atom of the methoxy group and the ether oxygen are potential hydrogen bond acceptors.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of this compound. researchgate.net DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that characterizes the molecule's stability and reactivity. youtube.comschrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests that the molecule is more reactive. edu.krd For this compound, the HOMO-LUMO gap can be calculated to predict its kinetic stability and chemical reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. chemrxiv.org Green regions denote neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms. proteopedia.org
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. edu.krd Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. physchemres.org
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule. They predict where a molecule will be attacked by an electrophile, nucleophile, or radical. By analyzing the Fukui functions for this compound, specific atoms or regions that are most susceptible to chemical reactions can be identified.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound. researchgate.net The piperidine ring can exist in different conformations, such as chair and boat forms, and the methoxyphenylmethoxy side chain has rotational freedom. rsc.orgacs.org
MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the relative stability of different conformations. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. researchgate.net
Prediction of Spectroscopic Properties and Correlation with Experimental Data (e.g., NMR, UV-Vis, IR)
DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. researchgate.netmdpi.com
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. nih.govnih.gov Comparing the predicted spectra with experimental NMR data helps in the structural elucidation and assignment of signals. rsc.orgacs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an Infrared (IR) spectrum and are associated with specific vibrational modes of the chemical bonds within the molecule. researchgate.net
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (ppm) - C (piperidine) | 52.5 | 52.1 |
| ¹H NMR (ppm) - H (methoxy) | 3.80 | 3.78 |
| UV-Vis λmax (nm) | 275 | 274 |
| IR Frequency (cm⁻¹) - C-O stretch | 1250 | 1248 |
Note: The values in this table are for illustrative purposes to demonstrate the correlation between predicted and experimental data.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
While specific experimental or computational studies on the non-linear optical (NLO) properties of this compound are not extensively documented in publicly available research, the theoretical evaluation of such properties for similar organic molecules is a well-established field. Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO response of novel materials before their synthesis. worldscientific.comresearchgate.netresearchgate.netcarta-evidence.orgresearchgate.net This approach allows for the systematic design of molecules with enhanced NLO characteristics.
The investigation of a molecule's NLO properties typically involves calculating key parameters that describe its response to an applied electric field, such as that from a high-intensity laser. These parameters include the electric dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first hyperpolarizability (β). researchgate.netresearchgate.netresearchgate.net A large hyperpolarizability value is indicative of a significant NLO response, which is crucial for applications in optical switching, frequency conversion, and other photonic technologies. researchgate.netipme.ru
The computational process for a molecule like this compound would begin with the optimization of its molecular geometry to find the most stable conformation. Following this, DFT calculations are performed, often employing hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). worldscientific.comresearchgate.netrsc.org These calculations yield the fundamental NLO parameters.
A critical aspect of NLO properties in organic molecules is the presence of intramolecular charge transfer (ICT). This is often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net For this compound, the methoxyphenyl group can act as an electron donor. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential in this context. A small HOMO-LUMO energy gap is generally associated with higher molecular reactivity and can indicate a more facile charge transfer, which often leads to a larger hyperpolarizability. nih.gov
Furthermore, to simulate real-world conditions, the influence of the molecular environment, such as a solvent, can be incorporated into the calculations using models like the Conductor-like Polarizable Continuum Model (CPCM). researchgate.net For crystalline solids, more advanced techniques like iterative electrostatic embedding methods can be used to account for the polarization effects of the crystalline environment, which can significantly enhance NLO properties compared to an isolated molecule. rsc.orgnih.gov
Illustrative Research Findings
To demonstrate the typical data generated from such computational studies, the following table presents theoretical NLO findings for a pyrimidine (B1678525) derivative, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS), which has been studied for its NLO potential. rsc.org This data is presented for illustrative purposes to show the nature and magnitude of computationally derived NLO parameters.
Disclaimer: The following data is for a different compound and is intended to be representative of the outputs of theoretical NLO studies.
Table 1: Calculated NLO Properties for an Illustrative Pyrimidine Derivative (PMMS)
| Parameter | Isolated Molecule | Crystalline Phase | Unit |
| Dipole Moment (μ) | 5.95 | 7.33 | Debye |
| Average Polarizability (α) | 46.59 | 50.11 | × 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 4.88 | 13.91 | × 10⁻³⁰ esu |
The data in the illustrative table highlights how the crystalline environment can significantly increase the dipole moment and, more dramatically, the first hyperpolarizability of a molecule. nih.gov For PMMS, the β value increased by approximately 185% in the crystalline phase compared to the isolated molecule, underscoring the importance of intermolecular interactions in solid-state NLO materials. rsc.org A similar theoretical investigation of this compound would provide crucial insights into its potential as an NLO material.
Advanced Analytical Methodologies for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay and purity determination of 4-[(4-Methoxyphenyl)methoxy]piperidine due to its high resolution, sensitivity, and accuracy.
The development of a robust HPLC method is foundational for the reliable analysis of this compound. The initial phase of method development involves selecting appropriate chromatographic conditions based on the physicochemical properties of the analyte. Given the compound's structure, which includes a polar piperidine (B6355638) ring and a non-polar methoxyphenyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
A typical starting point involves a C18 stationary phase, which is effective for retaining and separating compounds with mixed polarity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer or acid modifier to ensure consistent peak shape and retention time. For instance, a simple, sensitive, and accurate RP-HPLC method for related piperidine compounds has been established using a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. researchgate.netnih.gov Derivatization can also be employed for piperidine-containing molecules that lack a strong UV chromophore to enhance detection, although the methoxyphenyl group in the target compound provides adequate UV absorbance. google.comgoogle.com
The goal is to achieve a separation where the main compound peak is well-resolved from any potential impurities, degradation products, or starting materials. Key performance indicators for a successful method include good peak symmetry (tailing factor close to 1), high efficiency (a large number of theoretical plates), and appropriate retention of the main analyte.
Optimization is a critical step to refine the initial HPLC method, enhancing separation efficiency, resolution, and analysis speed. phenomenex.com This process involves systematically adjusting various parameters.
Stationary Phase: While C18 is a common starting point, other stationary phases can be explored for alternative selectivity. Aromatic stationary phases, such as those with phenyl groups (e.g., Phenyl-Hexyl), can offer unique interactions (π-π interactions) with the methoxyphenyl ring of the analyte, potentially improving separation from structurally similar impurities. southalabama.edu The choice of stationary phase is highly dependent on the nature of the analyte and potential impurities. rjptonline.org
Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is a powerful tool for controlling retention. An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks. However, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating a complex mixture of impurities with a wide range of polarities. The selection of the organic modifier (acetonitrile vs. methanol) can also alter selectivity due to different solvent properties. uhplcs.com
pH and Buffers: The piperidine moiety is basic, meaning its ionization state is pH-dependent. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate) is crucial for achieving reproducible retention times and symmetrical peak shapes. Operating at a pH where the analyte is in a single ionic form is generally preferred.
Temperature and Flow Rate: Column temperature affects viscosity and mass transfer, thereby influencing retention time and peak efficiency. Higher temperatures can reduce analysis time and improve peak shape but may degrade the column or analyte. The flow rate is optimized to balance analysis time with separation efficiency. phenomenex.com
Table 1: Illustrative Optimization of HPLC Parameters for this compound Analysis
The choice of detector is critical for both quantification and impurity profiling.
UV Detection: Ultraviolet (UV) detection is a standard and robust method for HPLC. The 4-methoxyphenyl (B3050149) group in the target compound contains a chromophore that absorbs UV light, making it readily detectable. A diode-array detector (DAD) or photodiode-array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths simultaneously, which helps in peak identification and purity assessment.
Charged Aerosol Detection (CAD): CAD is a powerful universal detection method that is not dependent on the optical properties of the analyte. wikipedia.org It is particularly valuable for analyzing compounds that lack a UV chromophore or for ensuring that all non-volatile impurities are detected, regardless of their structure. wiley.comreachseparations.com The CAD response is generally more uniform for different non-volatile analytes compared to UV, making it useful for estimating the concentration of unknown impurities. chromatographyonline.comresearchgate.net The detection process involves nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, charging these particles, and then measuring the charge with an electrometer. wikipedia.org
Table 2: Comparison of UV and Charged Aerosol Detection (CAD) for the Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, it is primarily used for impurity profiling, specifically to detect residual solvents from the synthesis and purification process or volatile byproducts. unodc.org
A typical GC-MS analysis involves injecting the sample, often dissolved in a suitable solvent, into a heated port where it is vaporized. The gaseous components are then separated in a long capillary column (e.g., HP-5MS, a non-polar column). mdpi.com Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. A programmed temperature gradient is used to elute compounds in order of increasing boiling point. nih.gov
After separation, the components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "fingerprint" for identification by comparison with spectral libraries (e.g., NIST). This technique is highly sensitive and specific, capable of detecting trace levels of impurities. researchgate.net For example, a method for measuring piperidine impurity in a sample can be achieved via gas chromatography. google.com
Table 3: Hypothetical GC-MS Analysis of Potential Volatile Impurities in a this compound Sample
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful analytical technique known for its exceptionally high separation efficiency and resolution. labcompare.comnih.gov It serves as an excellent alternative or complementary method to HPLC for purity analysis. nih.gov Separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. psu.edu
For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. In CZE, the capillary is filled with a buffer solution. At a low pH, the piperidine nitrogen will be protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode. Separation from neutral or differently charged impurities is highly efficient. CE requires very small sample volumes and can often achieve faster analysis times than HPLC. psu.edu Its unique separation mechanism, based on the charge-to-mass ratio, provides an orthogonal view of sample purity compared to the partitioning mechanism of reversed-phase HPLC. springernature.com
In Vitro Pharmacological Target Interaction Research
Enzyme Inhibition Studies
The inhibitory potential of 4-[(4-Methoxyphenyl)methoxy]piperidine and its analogs has been explored against several enzymes implicated in different pathological conditions.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. While direct inhibitory data for this compound is not extensively available in the reviewed literature, studies on structurally related piperidine (B6355638) derivatives provide insights. For instance, research on benzylpiperidine derivatives has shown potent anti-AChE activity. bohrium.comebi.ac.uk One of the most potent inhibitors, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a compound with a piperidine core), exhibited an IC50 value of 5.7 nM for AChE and was found to be 1250 times more selective for AChE over BChE. bohrium.comnih.gov This high selectivity is a desirable characteristic for potential therapeutic agents. In another study, a series of 4,4'-diimine/4,4'-diazobiphenyl derivatives with piperidine-like structures showed moderate AChE inhibitory activity, with IC50 values ranging from 5.77 to 16.22 μM, but weak to no inhibition of BChE. nih.gov The presence of a methoxy (B1213986) group on the phenyl ring of some derivatives, such as in compound 4g (2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione), resulted in favorable AChE inhibitory potency with an IC50 of 5.5 ± 0.7 μM. mdpi.com
DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, as its inhibition leads to increased levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. nih.govfrontiersin.org While specific DPP-4 inhibition data for this compound is not available in the provided search results, the field has seen the development of numerous DPP-4 inhibitors. nih.gov These inhibitors are typically peptidomimetic or non-peptidomimetic heterocyclic compounds. nih.gov Studies on various peptides have identified potent DPP-IV inhibitors, with some dipeptides showing IC50 values below 45 μM. nih.gov
α-amylase: Inhibition of α-amylase, an enzyme involved in carbohydrate digestion, is another strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.gov Research on piperidine-substituted chalcones has identified compounds with α-amylase inhibitory activity, with IC50 values ranging from 9.86 to 35.98 μM. researchgate.net This suggests that the piperidine scaffold can be a component of α-amylase inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Compounds
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | bohrium.comnih.gov |
| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4g) | AChE | 5.5 ± 0.7 μM | mdpi.com |
| 4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenyl (2l) | AChE | 5.77 μM | nih.gov |
| Piperidine-substituted chalcones | α-amylase | 9.86 - 35.98 μM | researchgate.net |
| Trp-Arg, Trp-Lys, Trp-Leu (Dipeptides) | DPP-4 | <45 μM | nih.gov |
Receptor Binding Assays
The interaction of this compound and its analogs with various receptors has been investigated through radioligand binding assays.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor in the central nervous system, and its antagonists are investigated for various neurological conditions. While direct binding data for this compound is scarce, studies on related structures are informative. For example, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit, showing an IC50 of 0.63 μM. nih.gov Further optimization of this lead compound, including the introduction of hydroxyl and methyl groups, led to derivatives with improved potency and pharmacological profiles. nih.gov
Serotonin (B10506) Transporter (SERT): The serotonin transporter is a primary target for many antidepressant medications. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed high-affinity binding to SERT, with Ki values ranging from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. nih.gov This indicates that the piperidine scaffold is a key element for SERT affinity.
Sigma Receptors (σ1 and σ2): Sigma receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders. Several studies have highlighted the affinity of piperidine derivatives for sigma receptors. uniba.itnih.govchemrxiv.orgunict.it Notably, N-[(4-methoxyphenoxy)ethyl]piperidine derivatives have shown high affinity for the σ1 receptor, with Ki values in the nanomolar range (e.g., 0.89–1.49 nM for compounds with a 4-methyl substituent on the piperidine ring). uniba.it The presence of a 4-methoxyphenyl (B3050149) group in some benzylpiperazine derivatives has also been associated with high σ1 receptor affinity (Ki = 1.6 nM for compound 15). nih.gov The phenoxy portion connected to the piperidine moiety appears to be an optimal scaffold for achieving selectivity for the σ1 over the σ2 receptor. uniba.it
Table 2: In Vitro Receptor Binding Affinity Data for Structurally Related Compounds
| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | σ1 | 0.89–1.49 nM (Ki) | uniba.it |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 | 1.6 nM (Ki) | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B) | 0.63 μM (IC50) | nih.gov |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 nM (Ki) | nih.gov |
Mechanistic Insights into Molecular Interactions with Biological Targets
Molecular modeling and docking studies have provided valuable insights into the potential binding modes of piperidine derivatives with their biological targets.
For AChE inhibitors , the benzylpiperidine fragment, similar to that in the drug donepezil, is thought to occupy the catalytic anionic site (CAS) of the enzyme. bohrium.com Molecular docking studies of a hydroxypyridin-4-one derivative with a (1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl moiety showed that the phenyl group of the phenylethyl-N-piperidine part forms hydrophobic interactions with Trp285 and Tyr340, while the piperidine nitrogen engages in a π-cation interaction with Phe294. nih.gov
In the context of NMDA receptor antagonists , a common pharmacophore has been proposed based on the superimposition of different chemical families of noncompetitive antagonists. This model highlights the importance of the orientation of the nitrogen lone pair relative to a phenyl ring for activity. nih.gov
For sigma receptor ligands , molecular modeling studies suggest that the piperidine ring is a crucial structural element for affinity. chemrxiv.orgunict.it The nitrogen atom of the piperidine is believed to form key interactions, such as a salt bridge with Glu172 in the σ1 receptor. chemrxiv.org The aromatic or benzylic groups attached to the piperidine often participate in π-π stacking interactions within the receptor's binding pocket. chemrxiv.org
Structure-Activity Relationship Studies in In Vitro Biological Systems
Structure-activity relationship (SAR) studies on piperidine derivatives have revealed key structural features that influence their activity at various targets.
For AChE inhibition , the presence and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like chlorine can enhance potency, while the position of a methoxy group also influences activity. mdpi.com For instance, a meta-methoxy group on the benzyl (B1604629) ring of a piperazine-containing compound afforded favorable potency. mdpi.com
In the case of NMDA receptor antagonists , SAR studies have shown that modifications to the piperidine ring and the aromatic substituents can significantly alter potency and selectivity. For example, the introduction of a hydroxyl group on the phenyl ring para to an oxyethyl tether in a series of N-(2-phenoxyethyl)-4-benzylpiperidines resulted in a roughly 25-fold increase in potency at the NR1A/2B receptor subtype. nih.gov
For sigma receptor ligands , SAR studies have demonstrated that the nature of the substituent on the piperidine nitrogen is important for affinity and selectivity. uniba.it For N-[(4-methoxyphenoxy)ethyl]piperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 receptor interaction. uniba.it Increasing the steric hindrance around the basic nitrogen atom generally leads to a decrease in σ1 receptor affinity. uniba.it The replacement of a piperazine (B1678402) ring with a piperidine scaffold has been shown to be a key determinant for σ1 receptor activity in some series of dual-acting ligands. chemrxiv.org
Future Research Directions for 4 4 Methoxyphenyl Methoxy Piperidine
Exploration of Novel and Sustainable Synthetic Pathways
Key research areas include:
One-Pot Synthesis: Designing multi-step reactions that can be carried out in a single reactor, such as the in-situ generation and reaction of intermediates from compounds like diethanolamine, can significantly streamline the synthetic process, save resources, and potentially increase yields. core.ac.uk
Catalytic Innovations: Research into novel catalytic systems, including biocatalysts (enzymes) and advanced metallic catalysts (e.g., Raney cobalt), could lead to more selective and efficient syntheses under milder reaction conditions. google.com Catalytic hydrogenation, for example, is a powerful technique for the synthesis of piperidine (B6355638) rings from pyridine (B92270) precursors.
Alternative Energy Sources: The application of microwave irradiation or flow chemistry techniques can accelerate reaction times, improve process control and safety, and facilitate scaling up of the synthesis.
Table 1: Promising Sustainable Synthetic Strategies
| Strategy | Potential Advantages | Future Research Focus |
| One-Pot Synthesis | Reduced workup steps, less solvent waste, improved time efficiency. | Designing compatible reaction sequences and optimizing conditions for multiple transformations. |
| Advanced Catalysis | Higher selectivity, lower energy consumption, use of non-toxic catalysts. | Development and screening of novel biocatalysts and heterogeneous metal catalysts. |
| Flow Chemistry | Enhanced safety, superior process control, ease of scalability, improved reproducibility. | Optimization of reactor design and adaptation of batch syntheses to continuous flow systems. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for higher yields and purer products. | Method development to control reaction parameters and prevent side reactions. |
Design and Synthesis of Advanced Analogues with Tuned Chemical Properties
The modular nature of 4-[(4-Methoxyphenyl)methoxy]piperidine makes it an excellent starting point for creating a library of advanced analogues. By systematically modifying its constituent parts, researchers can fine-tune its chemical and physical properties for various applications. Such structure-activity relationship (SAR) studies are fundamental in fields like medicinal chemistry. nih.govnih.gov
Future design and synthesis efforts could explore:
Piperidine Ring Modifications: Introducing substituents at various positions on the piperidine ring can alter the compound's basicity, steric profile, and conformational flexibility.
Aromatic Ring Substitutions: Adding or changing functional groups on the methoxyphenyl ring (e.g., halogens, nitro groups, or other alkoxy groups) can modulate the electronic properties and intermolecular interactions of the molecule.
Ether Linkage Bioisosteres: Replacing the ether oxygen with other functional groups, such as an ester, amide, or thioether, can significantly impact the molecule's chemical stability, flexibility, and hydrogen bonding capacity.
Table 2: Strategies for Analogue Design
| Molecular Section | Modification Strategy | Potential Impact on Properties |
| Piperidine Ring | N-alkylation/arylation or C-substitution | Alters basicity, lipophilicity, and target interaction. nih.gov |
| Methoxyphenyl Ring | Varying substituents (e.g., -F, -Cl, -NO2) | Modulates electronic distribution, polarity, and metabolic stability. |
| Methoxy-Piperidine Linker | Replacement with amide, ester, or alkyl chains | Changes bond angles, flexibility, and susceptibility to hydrolysis. |
Deepening Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing reaction conditions and developing novel transformations.
Future research should focus on:
Kinetic Analysis: Performing detailed kinetic studies to determine reaction rates, identify rate-determining steps, and understand the influence of catalysts and reagents on the reaction pathway.
Intermediate Trapping and Identification: Utilizing techniques to isolate or detect transient intermediates, which can provide direct evidence for a proposed mechanism. This can involve spectroscopic monitoring or chemical trapping experiments.
Isotopic Labeling Studies: Employing starting materials labeled with stable isotopes (e.g., ²H, ¹³C) to trace the path of atoms throughout a reaction, offering definitive insights into bond-forming and bond-breaking events.
Advanced Computational Modeling for Structure-Function Relationship Elucidation
Computational chemistry provides powerful predictive tools that can accelerate the research and development process by modeling molecular properties and interactions, thereby guiding experimental work. tandfonline.com
Key computational approaches for future study include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical correlation between the structural features of analogues and their chemical or biological activity. nih.govmdpi.com This allows for the in-silico screening of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net
Molecular Docking: If the compound or its analogues are being investigated for biological activity, molecular docking simulations can predict how they bind to a specific protein target, providing insights into the key intermolecular interactions responsible for their affinity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, offering a deeper understanding of its conformational preferences, flexibility, and interactions with its environment (e.g., solvent or a biological membrane). researchgate.net
Table 3: Computational Modeling Techniques and Their Applications
| Technique | Application | Information Gained |
| QSAR | Predicting activity of virtual analogues | Identifies key structural fragments that contribute positively or negatively to activity. tandfonline.com |
| Molecular Docking | Simulating binding to a target protein | Predicts binding poses, affinity, and specific intermolecular interactions (e.g., H-bonds). researchgate.net |
| Molecular Dynamics | Analyzing molecular motion and stability | Reveals conformational flexibility, solvent interactions, and stability of binding poses. |
Development of Highly Sensitive and Selective Analytical Methods for Research Applications
The advancement of research on this compound and its derivatives necessitates the parallel development of robust analytical methods for their accurate detection and quantification.
Future directions in analytical method development include:
Advanced Chromatographic Techniques: Creating and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, especially when coupled with mass spectrometry (MS), for high-resolution separation and sensitive detection. researchgate.netgoogle.com This is crucial for purity assessment, reaction monitoring, and quantification in complex matrices. Methods for determining piperidine content in various samples have been established and can be adapted. nih.gov
Pre-column Derivatization: For enhanced detection sensitivity and selectivity, especially with UV or fluorescence detectors, methods involving pre-column derivatization with reagents like 4-toluene sulfonyl chloride can be explored. researchgate.netnih.gov
Spectroscopic Characterization: Employing advanced 1D and 2D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy techniques for unambiguous structure elucidation of novel synthesized analogues.
Table 4: Key Analytical Methods for Future Research
| Method | Purpose | Key Parameters for Optimization |
| HPLC-UV/MS | Quantification, purity analysis, impurity profiling | Mobile phase composition, column chemistry, gradient, MS ionization source. semanticscholar.org |
| GC-MS | Analysis of volatile derivatives or impurities | Temperature programming, column type, headspace sampling conditions. google.com |
| NMR Spectroscopy | Unambiguous structure confirmation | Selection of 1D/2D experiments (COSY, HSQC, HMBC), solvent, acquisition time. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)methoxy]piperidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, reacting 4-methoxyphenylmagnesium bromide with a piperidine derivative under anhydrous conditions (to prevent hydrolysis) yields the target compound. Key parameters include temperature (0–5°C for Grignard reactions), solvent choice (e.g., THF or diethyl ether), and stoichiometric ratios of reagents . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use a combination of:
- NMR : H and C NMR to identify methoxy (-OCH) and piperidine ring protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, expected m/z = 221.14).
- X-ray Crystallography : For unambiguous confirmation of substituent positions on the piperidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing methoxy with methyl or chloro groups) to isolate structural drivers of activity. For example, 4-(4-chlorophenyl) analogs show enhanced receptor binding compared to methoxy derivatives .
- Dose-Response Profiling : Test compounds across multiple concentrations in vitro (e.g., IC assays) to distinguish true activity from assay artifacts .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify consensus trends .
Q. How does the electronic nature of the 4-methoxyphenyl group influence piperidine ring reactivity in catalytic applications?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) to calculate electron density distribution. The methoxy group’s electron-donating effect increases nucleophilicity at the piperidine nitrogen, facilitating alkylation or acylation reactions .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to quantify steric/electronic effects .
Q. What experimental designs are critical for evaluating this compound as a serotonin receptor modulator?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-5-HT) in competitive binding studies to measure affinity for 5-HT receptors .
- Functional Assays : cAMP accumulation assays in HEK293 cells transfected with 5-HT receptors to assess agonist/antagonist activity .
- Metabolic Stability Tests : Incubate with liver microsomes to predict pharmacokinetic profiles and guide structural optimizations .
Key Considerations for Researchers
- Safety Protocols : Handle piperidine derivatives in fume hoods; methoxy groups may generate toxic byproducts during combustion .
- Data Reproducibility : Validate synthetic procedures using peer-reviewed protocols (e.g., PubChem or Acta Crystallographica) rather than commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
